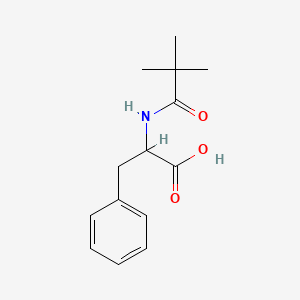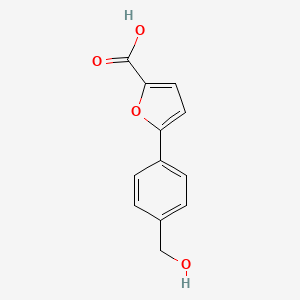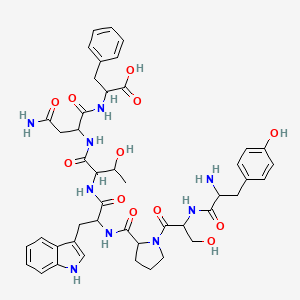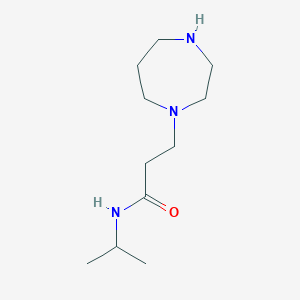![molecular formula C10H14ClN3O B12114965 Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide CAS No. 893727-38-3](/img/structure/B12114965.png)
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide is a chemical compound with a complex structure that includes a benzoic acid core substituted with a chlorine atom and an isopropylamino group, along with a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-nitrobenzoic acid, undergoes nitration followed by reduction to form 5-chloro-2-aminobenzoic acid.
Amidation: The 5-chloro-2-aminobenzoic acid is then reacted with isopropylamine to form 5-chloro-2-[(1-methylethyl)amino]benzoic acid.
Hydrazide Formation: Finally, the 5-chloro-2-[(1-methylethyl)amino]benzoic acid is treated with hydrazine to yield the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-[(1S)-2,2,2-trifluoro-1-methylethyl]hydrazide
- Benzoic acid, 2-amino-5-chloro-, methyl ester
- 5-Chloro-2-(1-methylethyl)benzoic acid hydrazide
Uniqueness
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chlorine atom, isopropylamino group, and hydrazide functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
893727-38-3 |
|---|---|
Molekularformel |
C10H14ClN3O |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
5-chloro-2-(propan-2-ylamino)benzohydrazide |
InChI |
InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BUKVGMYYIJBUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)


![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)

![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)


![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)
